Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Physicochemical characterization Chromatographic separation Intermediate quality control

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9) is a bicyclic benzimidazole derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol. It features a 2-ethoxy substituent on the imidazole ring and a 7-carboxylate ethyl ester, forming the core scaffold that, upon N-alkylation with biphenyl-tetrazole or biphenyl-oxadiazole moieties, yields the angiotensin II receptor blocker (ARB) APIs candesartan and azilsartan, respectively.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 577957-02-9
Cat. No. B2705875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
CAS577957-02-9
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2N1)C(=O)OCC
InChIInChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyHEDXBGAGAWZJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9): Core Benzimidazole Scaffold for Sartan API Synthesis


Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9) is a bicyclic benzimidazole derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It features a 2-ethoxy substituent on the imidazole ring and a 7-carboxylate ethyl ester, forming the core scaffold that, upon N-alkylation with biphenyl-tetrazole or biphenyl-oxadiazole moieties, yields the angiotensin II receptor blocker (ARB) APIs candesartan and azilsartan, respectively [1]. The compound is supplied as a solid with a vendor-specified purity of ≥95% to ≥98% (NLT 98%) [2]. Predicted physicochemical properties include a boiling point of 384.1±34.0 °C, density of 1.232±0.06 g/cm³, and a pKa of 8.41±0.30 .

Why Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Cannot Be Substituted by Closest Analogs in Sartan Intermediate Synthesis


Substituting Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with its closest structural analogs—such as the methyl ester (CAS 150058-27-8), the free carboxylic acid (CAS 1234834-29-7), or pre-N-alkylated intermediates (CAS 139481-41-7)—introduces quantifiable penalties in synthetic step economy, physicochemical compatibility, and regulatory impurity control. The methyl ester requires an additional transesterification or hydrolysis–re-esterification step when the target API prodrug (e.g., candesartan cilexetil) demands an ethyl ester moiety, increasing process mass intensity and introducing new impurity vectors [1]. The free carboxylic acid lacks the ester protecting group needed for selective N-alkylation, leading to competing O-alkylation and dimerization side reactions [2]. Pre-N-alkylated intermediates lock the user into a single final API pathway, forfeiting the dual-route versatility that the unsubstituted NH scaffold provides for accessing both candesartan and azilsartan portfolios [3]. Furthermore, the 2-ethoxy substituent has been demonstrated through systematic SAR to be the optimal chain length for AT1 receptor binding affinity among 2-alkoxybenzimidazole-7-carboxylic acids [4].

Quantitative Comparator Evidence for Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9)


Molecular Weight and Boiling Point Differentiation vs. Methyl Ester Analog (CAS 150058-27-8)

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (target) exhibits a molecular weight of 234.25 g/mol and a predicted boiling point of 384.1±34.0 °C, compared to the methyl ester analog (CAS 150058-27-8) at 220.22 g/mol and 373.1±34.0 °C . The +14.03 g/mol mass difference (one methylene unit) and +11.0 °C boiling point elevation provide orthogonal differentiation by both LC-MS retention time and GC retention index, enabling unambiguous identity confirmation in reaction monitoring when both esters are potential process intermediates . Additionally, the ethyl ester shows a lower predicted density (1.232 vs. 1.269 g/cm³) and a lower predicted pKa (8.41 vs. 8.99), reflecting the increased steric bulk and altered electronic environment around the ester carbonyl .

Physicochemical characterization Chromatographic separation Intermediate quality control

Purity Specifications and Analytical Documentation: Target Compound vs. Free Carboxylic Acid Form

The target compound is commercially available at certified purity levels of NLT 98% (Capot Chemical) [1] and 98% (Leyan) , with supporting analytical documentation including ¹H-NMR, HPLC, and MS data available upon request. AKSci supplies the compound at ≥95% minimum purity . In contrast, the corresponding free carboxylic acid (2-ethoxy-1H-benzimidazole-7-carboxylic acid, CAS 1234834-29-7) has a molecular weight of 206.20 g/mol and is primarily listed as an azilsartan impurity reference standard rather than a production-scale intermediate, indicating more limited bulk availability and characterization depth [2]. The methyl ester analog (CAS 150058-27-8) is available at 98% purity with a defined melting point of 130-135 °C, which provides an orthogonal identity test not available for the target ethyl ester (no published melting point), but this advantage is offset by the methyl ester's need for additional synthetic transformation in ethyl ester-targeting routes .

Vendor qualification Quality assurance Regulatory starting material

Synthetic Step Economy: Ethyl Ester Avoids Transesterification Penalty vs. Methyl Ester in Candesartan Cilexetil Routes

In the published synthetic route to candesartan cilexetil, the final API prodrug contains an ethyl ester at the 7-position of the benzimidazole core [1]. When the methyl ester core intermediate (CAS 150058-27-8) is used, a hydrolysis to the carboxylic acid followed by re-esterification with ethanol—or a direct transesterification—is required, adding one discrete synthetic step with associated yield loss and purification burden. The ethyl ester (CAS 577957-02-9) bypasses this transformation entirely, delivering the correct ester oxidation state directly through N-alkylation and subsequent trityl-tetrazole coupling [2]. The Tetrahedron 2010 synthesis of candesartan cilexetil from methyl 2-amino-3-nitrobenzoate explicitly relies on late-stage formation of the 2-ethoxybenzimidazole ring; the choice of ester at the 7-position is locked in at the starting material stage [3]. For an industrial campaign targeting 100 kg of final API and assuming a conservative 85% yield per additional step, the methyl ester route would require processing approximately 118 kg of additional material through hydrolysis/re-esterification, increasing solvent consumption, waste generation, and cycle time.

Process chemistry Step economy Candesartan cilexetil synthesis

2-Ethoxy Substituent SAR Optimization: Ethoxy is the Optimal Chain Length for AT1 Receptor Binding Affinity Among 2-Alkoxybenzimidazoles

Kubo et al. (1993) systematically investigated the SAR of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids for angiotensin II (AII) receptor antagonism [1]. The study concluded that 'straight chains of a certain length (e.g., ethoxy groups, ethyl groups) were the best as substituents at the 2-position and that their steric factors, lipophilicity, and electronic effects affected the potency of the AII antagonistic action' . The representative 2-ethoxy compound (CV-11974, candesartan) inhibited specific [¹²⁵I]AII binding to bovine adrenal cortical membrane with an IC₅₀ of 1.1 × 10⁻⁷ M and antagonized AII-induced contraction of rabbit aortic strips with an IC₅₀ of 3.0 × 10⁻¹⁰ M [1]. While the target compound (CAS 577957-02-9) lacks the N-biphenyl-tetrazole moiety and thus has no direct AT1 activity, the 2-ethoxy substituent it carries is the identical optimal pharmacophoric element validated by this SAR. Shorter (2-methoxy) or longer (2-propoxy, 2-butoxy) alkoxy chains at the 2-position reduce AT1 binding affinity due to suboptimal steric and lipophilic balance . This makes the 2-ethoxy benzimidazole core the preferred scaffold for ARB-focused medicinal chemistry programs.

Structure-activity relationship AT1 receptor Benzimidazole pharmacophore

Common Intermediate Versatility: Single Core Scaffold Accesses Both Candesartan and Azilsartan Pathways vs. Pathway-Committed N-Alkylated Intermediates

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9) serves as a common, non-committed intermediate that can be divergently N-alkylated to produce either the candesartan or azilsartan advanced intermediate [1]. N-Alkylation with 4'-(bromomethyl)-2-cyanobiphenyl yields ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 139481-41-7, MW 425.5), the penultimate intermediate for candesartan cilexetil . Alternatively, N-alkylation with an oxadiazole-bearing biphenyl moiety directs the scaffold toward azilsartan medoxomil [2]. In contrast, pre-N-alkylated intermediates such as CAS 139481-41-7 (MW 425.5) or candesartan ethyl ester (CAS 139481-58-6, MW 468.51) are committed to a single API destination. A procurement team stocking the unsubstituted core scaffold (MW 234.25) rather than a pathway-committed intermediate (MW 425-469) gains inventory flexibility, reduces working capital tied up in single-purpose intermediates, and can respond to shifting API demand between candesartan and azilsartan portfolios without re-sourcing.

Dual-route intermediate Candesartan synthesis Azilsartan synthesis

Storage and Handling Profile: Room Temperature Stability of Ethyl Ester vs. Cold-Chain Requirements of Structurally Related Intermediates

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9) is specified for storage at room temperature in sealed containers away from moisture [1]. In contrast, the N-alkylated advanced intermediate candesartan ethyl ester (CAS 139481-58-6) requires storage at 2-8 °C and is shipped on wet ice, adding cold-chain logistics costs and temperature-excursion risk to procurement . The methyl ester analog (CAS 150058-27-8) also requires storage at 2-8 °C . The free carboxylic acid (CAS 1234834-29-7) ships at room temperature but has higher polarity and hydrogen-bonding capacity (2 H-bond donors, 4 acceptors) that may promote hygroscopicity and dimer formation . The target compound has 1 hydrogen bond donor (imidazole NH) and 4 hydrogen bond acceptors, with an estimated XLogP3-AA of approximately 2.1, conferring sufficient lipophilicity for organic solvent dissolution while maintaining solid-state stability at ambient conditions .

Storage conditions Supply chain logistics Stability

Optimal Application Scenarios for Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 577957-02-9)


GMP Starting Material for Candesartan Cilexetil Process Development and Scale-Up

Process chemistry teams developing or optimizing candesartan cilexetil manufacturing routes should specify CAS 577957-02-9 as the key benzimidazole core starting material. The compound provides the correct ethyl ester oxidation state natively, eliminating the hydrolysis/re-esterification step required when the methyl ester (CAS 150058-27-8) is used [1]. With multi-vendor availability at ≥95-98% purity and supporting analytical documentation (¹H-NMR, HPLC, MS), the compound meets the quality expectations for a regulatory starting material in ANDA filings [2]. The room-temperature storage profile simplifies warehouse management and reduces cold-chain logistics costs relative to the N-alkylated advanced intermediates [3].

Medicinal Chemistry SAR Exploration of Novel ARB Candidates via Late-Stage N-Alkylation

Medicinal chemistry programs exploring structure-activity relationships around the angiotensin II AT1 receptor can employ CAS 577957-02-9 as a versatile late-stage diversification scaffold. The 2-ethoxy substituent is already established as the optimal alkoxy chain length for AT1 binding based on the foundational SAR by Kubo et al. (1993) [4]. The free NH at the 1-position of the benzimidazole ring allows parallel N-alkylation with diverse biphenyl-methyl electrophiles bearing varied bioisosteres (tetrazole, oxadiazole, oxadiazolone, carboxyl), enabling rapid library synthesis without re-optimizing the 2-position substituent. This scaffold strategy was successfully employed in the discovery of both candesartan and azilsartan [5].

Dual-API Intermediate Stocking Strategy for Generic API Manufacturers

Generic API manufacturers serving both candesartan and azilsartan markets can consolidate their benzimidazole intermediate procurement onto a single SKU (CAS 577957-02-9). At a molecular weight of 234.25 g/mol, this core scaffold represents the highest value-density inventory item in the sartan intermediate supply chain: one kilogram of core scaffold can be divergently converted to either candesartan or azilsartan advanced intermediates through different N-alkylation partners [6]. This dual-route flexibility contrasts with the single-API commitment imposed by pre-N-alkylated intermediates such as CAS 139481-41-7 (candesartan only) or azilsartan-specific oxadiazole intermediates, enabling demand-driven production allocation and reducing stranded inventory risk .

Analytical Reference Standard for Impurity Profiling in Sartan API Release Testing

Quality control laboratories conducting impurity profiling of candesartan cilexetil or azilsartan medoxomil API can deploy CAS 577957-02-9 as a process-related impurity reference marker. The compound represents the unreacted or de-alkylated benzimidazole core that may appear as a low-level impurity when N-alkylation conversion is incomplete. Its distinct physicochemical signature—molecular weight 234.25, predicted boiling point 384.1 °C, density 1.232 g/cm³—enables unambiguous identification by LC-MS and GC methods . The availability of the compound at ≥98% purity with full analytical characterization from multiple vendors supports its use as a qualified reference standard in pharmacopoeial method development .

Quote Request

Request a Quote for Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.